molecular formula C24H31N3O8 B13782639 6H-Cyclohepta(b)quinoline 7,8,9,10-tetrahydro-11-(4-methylhexahydro-1H-1,4-diazepin-1-yl)-, dioxalate, monohydrate CAS No. 67238-95-3

6H-Cyclohepta(b)quinoline 7,8,9,10-tetrahydro-11-(4-methylhexahydro-1H-1,4-diazepin-1-yl)-, dioxalate, monohydrate

Cat. No.: B13782639
CAS No.: 67238-95-3
M. Wt: 489.5 g/mol
InChI Key: BBNWGUZEPIUGAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H-Cyclohepta(b)quinoline 7,8,9,10-tetrahydro-11-(4-methylhexahydro-1H-1,4-diazepin-1-yl)-, dioxalate, monohydrate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its quinoline core, which is fused with a cycloheptane ring, and further modified with a diazepine moiety. The presence of the dioxalate and monohydrate components adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Cyclohepta(b)quinoline 7,8,9,10-tetrahydro-11-(4-methylhexahydro-1H-1,4-diazepin-1-yl)-, dioxalate, monohydrate typically involves multi-step organic reactions. The initial steps often include the formation of the quinoline core through cyclization reactions. Subsequent steps involve the introduction of the cycloheptane ring and the diazepine moiety through various substitution and addition reactions. The final steps include the formation of the dioxalate salt and the incorporation of the monohydrate component.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and the use of high-purity reagents. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6H-Cyclohepta(b)quinoline 7,8,9,10-tetrahydro-11-(4-methylhexahydro-1H-1,4-diazepin-1-yl)-, dioxalate, monohydrate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The diazepine moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, as well as substituted diazepine compounds. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

6H-Cyclohepta(b)quinoline 7,8,9,10-tetrahydro-11-(4-methylhexahydro-1H-1,4-diazepin-1-yl)-, dioxalate, monohydrate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of biological processes and as a potential drug candidate.

    Industry: This compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6H-Cyclohepta(b)quinoline 7,8,9,10-tetrahydro-11-(4-methylhexahydro-1H-1,4-diazepin-1-yl)-, dioxalate, monohydrate involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes and receptors, modulating their activity. The diazepine moiety can bind to specific sites on proteins, altering their function. These interactions can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler compound with a similar core structure but lacking the cycloheptane and diazepine modifications.

    Tetrahydroquinoline: A reduced form of quinoline with similar reactivity but different physical properties.

    Diazepine Derivatives: Compounds with similar diazepine moieties but different core structures.

Uniqueness

6H-Cyclohepta(b)quinoline 7,8,9,10-tetrahydro-11-(4-methylhexahydro-1H-1,4-diazepin-1-yl)-, dioxalate, monohydrate is unique due to its combination of a quinoline core, a cycloheptane ring, and a diazepine moiety. This unique structure gives it distinct chemical and physical properties, making it valuable for various scientific and industrial applications.

Properties

CAS No.

67238-95-3

Molecular Formula

C24H31N3O8

Molecular Weight

489.5 g/mol

IUPAC Name

2-hydroxy-2-oxoacetate;11-(4-methyl-1,4-diazepane-1,4-diium-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline

InChI

InChI=1S/C20H27N3.2C2H2O4/c1-22-12-7-13-23(15-14-22)20-16-8-3-2-4-10-18(16)21-19-11-6-5-9-17(19)20;2*3-1(4)2(5)6/h5-6,9,11H,2-4,7-8,10,12-15H2,1H3;2*(H,3,4)(H,5,6)

InChI Key

BBNWGUZEPIUGAT-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CCC[NH+](CC1)C2=C3CCCCCC3=NC4=CC=CC=C42.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.